molecular formula C24H31N3O2 B2662292 3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one CAS No. 684228-13-5

3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No. B2662292
M. Wt: 393.531
InChI Key: PZVIAXTZZNOIRY-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
BenchChem offers high-quality 3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Designer Drug Analysis

One area of research involves the identification of metabolites of new designer drugs, where similar compounds have been studied for their metabolic pathways in human urine. For example, the study by Zaitsu et al. (2009) identified specific metabolites of designer drugs bk-MBDB and bk-MDEA using GC/MS and LC/MS, uncovering major metabolic pathways including N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction (Zaitsu et al., 2009).

Structural and Computational Studies

Another line of research focuses on the structural and computational analysis of cathinones, where compounds such as 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one (4-MEC) and its analogs were characterized by FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These studies provide insights into the molecular structure and electronic spectra of such compounds, as demonstrated by Nycz et al. (2011) (Nycz et al., 2011).

Potential Antipsychotic Agents

Research by Wise et al. (1987) explored novel potential antipsychotic agents, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, and evaluated their pharmacological properties in animal behavioral tests without interacting with dopamine receptors. These studies contribute to understanding the therapeutic potential of such compounds in psychiatry (Wise et al., 1987).

Synthesis and Characterization of Novel Compounds

Acar et al. (2012) reported on the synthesis, characterization, and aggregation behaviors of novel peripherally tetra-substituted octacationic metal-free and metallophthalocyanines. These compounds, synthesized from derivatives bearing 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol substituents, highlight the versatility of similar chemical structures in creating compounds with potential applications in materials science and catalysis (Acar et al., 2012).

properties

IUPAC Name

3-(diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-5-26(6-2)16-15-24(28)27-23(20-11-13-21(29-4)14-12-20)17-22(25-27)19-9-7-18(3)8-10-19/h7-14,23H,5-6,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVIAXTZZNOIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

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